molecular formula C20H18N6Na2O9S B7802563 Latamoxef sodium

Latamoxef sodium

Número de catálogo B7802563
Peso molecular: 564.4 g/mol
Clave InChI: GRIXGZQULWMCLU-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Latamoxef sodium is a useful research compound. Its molecular formula is C20H18N6Na2O9S and its molecular weight is 564.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Latamoxef sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Latamoxef sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Efficacy in Severe Bacterial Infections

Latamoxef sodium has demonstrated significant effectiveness in the treatment of severe bacterial infections. A study by Zu-b (2012) found that its use resulted in a higher effective rate and bacterial clearance compared to ceftriaxone in patients with severe lung infections.

Use in Thoracic Surgery

Latamoxef Sodium has been evaluated for its efficacy and safety in treating lung infections in patients undergoing thoracic surgery. Zhao Xiao-long (2010) reported a high efficiency and bacterial clearance rate, with minimal adverse reactions, making it a viable option for such cases. (Zhao Xiao-long, 2010)

Therapeutic Drug Monitoring in Neonates

In the context of neonatal sepsis, therapeutic drug monitoring (TDM) of latamoxef is crucial due to large inter-individual variability in treatment response. A study by Qian Dong et al. (2018) developed and validated a simple HPLC method for determining latamoxef in plasma, highlighting its importance in optimizing therapy in neonates. (Qian Dong et al., 2018)

Effectiveness in AECOPD and Infection

Xu Liyun (2012) observed that latamoxef sodium shows significant effectiveness in treating Acute Exacerbation of Chronic Obstructive Pulmonary Disease (AECOPD) with minimal side effects, suggesting its wider application in clinical settings. (Xu Liyun, 2012)

Pharmacokinetics in Neonates and Infants

H. Qi et al. (2019) conducted a study to understand the pharmacokinetics of latamoxef in neonates and young infants. They proposed a dosing regimen based on the analysis, considering body weight and postnatal age as significant factors. (H. Qi et al., 2019)

Synthesis and Characterization

Gou Xiaojun (2010) and Lulu He et al. (2019) have contributed to the understanding of latamoxef sodium through synthesis of its components and characterization of its impurities, respectively. These studies add to the knowledge of its chemical properties and potential impurities during manufacturing. (Gou Xiaojun, 2010); (Lulu He et al., 2019)

Compatibility Studies

Studies by YU Jian-nong (2007) and Tang Gan-yi (2007) focus on the stability and compatibility of latamoxef sodium when combined with other substances like xylitol and ornidazole, crucial for its safe administration. (YU Jian-nong, 2007); (Tang Gan-yi, 2007)

Propiedades

IUPAC Name

disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXGZQULWMCLU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6Na2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latamoxef sodium

CAS RN

64953-12-4
Record name Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latamoxef sodium
Reactant of Route 2
Latamoxef sodium
Reactant of Route 3
Latamoxef sodium
Reactant of Route 4
Latamoxef sodium
Reactant of Route 5
Latamoxef sodium
Reactant of Route 6
Latamoxef sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.